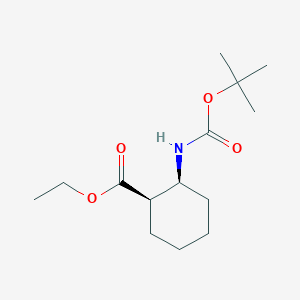

(1R,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Description

(1R,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a chiral bicyclic β-amino acid derivative widely utilized as an intermediate in pharmaceutical synthesis. Its structure features a cyclohexane ring with stereospecific substituents: a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and an ethyl ester at the 1-position (). The compound is synthesized via stereocontrolled methods, such as β-lactam ring-opening reactions, ensuring high enantiomeric purity (e.g., [α]D²⁵ = −12.7 in ethanol). Its solid-state properties (mp 85–88°C) and stability under standard conditions make it suitable for peptide coupling and drug development.

Properties

IUPAC Name |

ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULQPQMOKYESIY-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@@H]1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Drug Development

(1R,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics enable the formation of complex molecules that can exhibit therapeutic effects. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amino groups during synthetic procedures, allowing for selective reactions without interference from other functional groups.

Peptide Synthesis

In peptide synthesis, this compound can be employed as a building block due to its ability to form stable amide bonds. The Boc protection strategy is widely used to enhance the stability and solubility of amino acids during the coupling process. This facilitates the formation of peptides with desired biological activities, which are crucial in drug discovery and development.

Biological Studies

Research involving this compound has been focused on its role in studying enzyme interactions and metabolic pathways. The compound can be used to investigate how modifications in amino acid structures affect biological functions and interactions with enzymes or receptors.

Chemical Biology

In chemical biology, this compound can be utilized to explore the mechanisms of action of various bioactive molecules. By incorporating it into larger molecular frameworks, researchers can study how structural variations influence biological activity and specificity.

Mechanism of Action

The compound exerts its effects through its structural features, which can interact with various molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The cyclohexane ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomers and Enantiomers

The stereochemistry of (1R,2S) -configured derivatives significantly influences their physical and chemical behavior. For example:

- (1S,2S)-Ethyl 2-(tert-butoxycarbonyl)-3-oxocyclohexanecarboxylate [(+)-27] exhibits distinct optical activity ([α]D²⁵ = +54.3) and exists as a colorless oil, contrasting with the solid-state nature of the (1R,2S) isomer.

- (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS 2361926-29-4) is a diastereomer with altered conformational preferences, impacting its reactivity in peptide synthesis.

Table 1: Comparison of Stereoisomers

Cyclopropane and Cyclopentane Analogues

Replacing the cyclohexane ring with smaller rings alters steric and electronic properties:

- (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate (CAS 259217-95-3) introduces cyclopropane ring strain, enhancing reactivity in ring-opening polymerizations.

- (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (CAS 1375312-86-9) features a five-membered ring, reducing conformational flexibility compared to the six-membered cyclohexane derivative.

Table 2: Ring-Size Comparison

Functional Group Variations

Modifications to the ester or amine-protecting groups influence solubility and reactivity:

- (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (CAS 352356-38-8) replaces the ethyl ester with a carboxylic acid, increasing polarity and altering its utility in solid-phase synthesis.

- Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanecarboxylate hydrochloride (CAS 311.85 g/mol) incorporates a chiral phenylethylamine group, enhancing binding specificity in receptor-targeted drug candidates.

Table 3: Functional Group Impact

Biological Activity

(1R,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- CAS Number : 805994-98-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects.

This compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been linked to the inhibition of GSK-3β and other kinases, which play crucial roles in cell proliferation and apoptosis.

Case Studies

- Inhibition of GSK-3β

-

Cytotoxicity Assays

- In vitro assays conducted on various cell lines (HT-22 and BV-2) indicated that compounds with similar structures showed varying levels of cytotoxicity. The tested concentrations revealed that some derivatives did not significantly affect cell viability up to 10 µM, indicating a favorable safety profile .

- Hemostatic Activity

Table 1: Summary of Biological Activities

Table 2: Synthesis and Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol |

| Boiling Point | Not available |

| Purity | >95% |

Q & A

Q. What is the primary role of (1R,2S)-ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate in organic synthesis?

This compound serves as a chiral building block for synthesizing enantiomerically pure β-amino acids and their derivatives. Its tert-butoxycarbonyl (Boc) group protects the amine functionality during multi-step reactions, enabling selective deprotection under acidic conditions. For example, it has been used in Diels-Alder reactions with ethyl(E)-3-nitroacrylate to generate dihydroxylated cyclohexane derivatives .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Catalyst selection : Use chiral catalysts (e.g., Rhodium complexes) to enhance stereoselectivity during cyclopropane ring formation, as seen in structurally related compounds .

- Temperature control : Maintain low temperatures (−78°C to 0°C) during nucleophilic additions to prevent racemization .

- Purification : Employ column chromatography with silica gel and solvent systems like ethyl acetate/hexane (1:3) to isolate the product .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm stereochemistry via coupling constants (e.g., J values for cyclohexane protons) and Boc group resonance (~1.4 ppm for tert-butyl) .

- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for ester and Boc groups) .

- Mass spectrometry : Validate molecular weight using ESI-MS, with exact mass calculations for C₁₄H₂₅NO₄ (expected [M+H]+: 296.18) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stereochemical outcomes of reactions involving this compound?

Density Functional Theory (DFT) calculations can model transition states to predict enantioselectivity. For example, studies on analogous cyclopropane derivatives used B3LYP/6-31G(d) basis sets to analyze energy barriers for ring-opening reactions, guiding catalyst design . Researchers should compare computed NMR chemical shifts with experimental data to validate models .

Q. What strategies address contradictions in reported yields for Boc-protected cyclohexane derivatives?

Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (e.g., THF) may improve solubility but reduce reaction rates compared to dichloromethane .

- Catalytic systems : Palladium vs. rhodium catalysts can lead to divergent stereoselectivity; systematic screening is recommended .

- Side reactions : Monitor for Boc deprotection under basic conditions using TLC with ninhydrin staining .

Q. How does the compound’s conformation influence its reactivity in enzyme inhibition studies?

The cyclohexane ring’s chair conformation and Boc group orientation affect binding to biological targets. For example, in protease inhibition assays, the (1R,2S) configuration mimics natural peptide substrates, enhancing affinity. Researchers should perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with SPR or ITC assays .

Q. What are the challenges in scaling up enantioselective syntheses of this compound?

Key issues include:

- Chiral catalyst cost : Rhodium-based catalysts are expensive; asymmetric organocatalysis (e.g., proline derivatives) offers a cheaper alternative .

- Racemization risk : Avoid prolonged heating; use microwave-assisted synthesis to reduce reaction times .

- Workflow integration : Combine continuous-flow systems with in-line FTIR monitoring for real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.